molecular formula C11H10N4 B043387 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)- CAS No. 82050-10-0

3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-

Cat. No. B043387
CAS RN: 82050-10-0
M. Wt: 201.24 g/mol
InChI Key: ARZWATDYIYAUTA-FIBGUPNXSA-N
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Description

3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-, also known as 3H-IMQ-d3, is a derivative of imidazoquinoline that has been extensively studied for its potential applications in scientific research. This compound has been used in various studies related to biological and chemical processes, as well as in drug discovery and development. 3H-IMQ-d3 has become a popular tool for researchers due to its ability to bind to a variety of proteins and its low toxicity.

Scientific Research Applications

Mutagenicity Research

"3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-" has been examined for its mutagenic properties. One study found that the presence of the imidazole ring and the 2-amino group in the molecule seems to be important for the high mutagenicity of related compounds (Grivas & Jägerstad, 1984).

Analytical Chemistry in Food Research

This compound has also been analyzed in the context of food research, particularly in identifying heterocyclic aromatic amines in food products and process flavors (Richling, Kleinschnitz, & Schreier, 1999).

Characterization and Quantitation in Food Samples

Another study developed a method for the characterization and quantitation of heterocyclic amine compounds, including "3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-," in cooked chicken, highlighting its relevance in food safety and chemical analysis (Jinap et al., 2019).

Chemical Synthesis and Transformations

The compound has been involved in chemical synthesis studies, such as the synthesis and transformation of related quinoline and imidazole derivatives. These studies are essential for understanding the chemical properties and potential applications of these compounds (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Pharmacological Research

"3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-" and its derivatives have been investigated for their pharmacological properties. For example, studies on allosteric modulators of human adenosine receptors have utilized derivatives of this compound, highlighting its potential in drug development (Göblyös et al., 2006).

Carcinogenicity Studies

This compound has been studied for its potential carcinogenic effects, particularly in relation to dietary intake and the formation of cancer-causing agents in cooked foods (Sugimura, Nagao, & Wakabayashi, 1994).

Genotoxicity Studies

Research on the genotoxic effects of heterocyclic aromatic amines, including "3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-," has been conducted to understand their impact on DNA and cellular health (Pezdirc, Žegura, & Filipič, 2013).

Antimicrobial Activity

Some studies have explored the antimicrobial activities of novel quinoline-based imidazoles, which can be derived from or related to "3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-" (Vodela & Chakravarthula, 2016).

properties

IUPAC Name

3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZWATDYIYAUTA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=C(C=C2)N=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231550
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82050-10-0
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082050100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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